synthesis and properties of 1,3-Dinitronaphthalene
synthesis and properties of 1,3-Dinitronaphthalene
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dinitronaphthalene
Introduction
1,3-Dinitronaphthalene is an aromatic hydrocarbon of significant interest in various chemical research fields. Its molecular structure, characterized by a naphthalene (B1677914) core substituted with two nitro groups at the 1 and 3 positions, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to 1,3-dinitronaphthalene, tailored for researchers, scientists, and professionals in drug development.
It is important to note that the direct nitration of naphthalene, 1-nitronaphthalene, or 2-nitronaphthalene (B181648) does not yield 1,3-dinitronaphthalene; these reactions lead to heteronuclear nitration, producing other isomers such as 1,5- and 1,8-dinitronaphthalene.[1]
Synthesis of 1,3-Dinitronaphthalene
The synthesis of 1,3-dinitronaphthalene is not straightforward and cannot be achieved by direct nitration of naphthalene. A notable method involves the dinitration of a Diels-Alder adduct of naphthalene followed by pyrolysis.[1] Another approach involves the removal of a chlorine atom from an aromatic nitrochloro compound.[2]
Synthesis via Diels-Alder Adduct Intermediate
This process involves the formation of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene (B6142220), which is then mononitrated and subsequently dinitrated. The resulting dinitro adduct is then subjected to pyrolysis to yield 1,3-dinitronaphthalene and hexachlorocyclopentadiene.[1]
Caption: Synthesis of 1,3-dinitronaphthalene via a Diels-Alder adduct.
Experimental Protocols
Preparation of 1,3-Dinitronaphthalene from Mononitrated Diels-Alder Adduct
This protocol is based on the method described in U.S. Patent 3,065,278.[1]
Materials:
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Mononitrated Diels-Alder diadduct of hexachlorocyclopentadiene and naphthalene (C₂₀H₉Cl₁₂NO₂)
-
Mixed acid (e.g., a mixture of nitric acid and sulfuric acid)
Procedure:
-
25 parts by weight of the mononitrated diadduct is heated with 75 parts of mixed acid.
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The reaction mixture is maintained at a controlled temperature to facilitate the second nitration.
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Upon completion of the reaction, the mixture is cooled, and the dinitrated product is isolated.
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The isolated dinitro derivative is then subjected to pyrolysis at a temperature of 250-300°C under a reduced pressure of approximately 15 mm Hg.
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The pyrolysis yields 1,3-dinitronaphthalene and hexachlorocyclopentadiene. The products can be separated by distillation.
Purification: The crude 1,3-dinitronaphthalene can be purified by recrystallization. A unique method for separating 1,3-dinitronaphthalene from 2-nitronaphthalene involves selective sulfonation of the latter with 96% sulfuric acid, leaving the 1,3-dinitronaphthalene unaffected.[1] The unreacted 1,3-dinitronaphthalene precipitates upon water treatment and can be collected by filtration.[1]
Properties of 1,3-Dinitronaphthalene
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₆N₂O₄ | [3][4][5][6] |
| Molecular Weight | 218.17 g/mol | [3][4][5][7] |
| Appearance | Beige powder | [7][8] |
| Melting Point | 146-148 °C | [3][5][9] |
| Boiling Point | ~359-378 °C | [3][5] |
| Density | ~1.433 g/cm³ (estimate) | [3] |
| Solubility | Insoluble in water | [7][8] |
| Stability | Stable, but may be sensitive to heat or shock. Incompatible with strong bases and oxidizing agents. | [3][7][8] |
Spectral Data
| Spectral Data Type | Key Features | References |
| ¹H NMR | Spectral data is available. | [7][10] |
| ¹³C NMR | Spectral data is available. | [10][11] |
| Mass Spectrometry (GC-MS) | The compound has been characterized by GC-MS. | [7][12] |
Reactivity and Applications
1,3-Dinitronaphthalene has been utilized in studies of photocatalytic oxidation reactions in the presence of TiO₂.[3][8] It is also used as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[4]
Safety and Hazards
1,3-Dinitronaphthalene is associated with several hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][7] Symptoms of exposure can include irritation of mucous membranes, headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[7] It is also suspected of causing genetic defects.[13]
Caption: General experimental workflow for 1,3-dinitronaphthalene.
References
- 1. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-DINITRONAPHTHALENE price,buy 1,3-DINITRONAPHTHALENE - chemicalbook [chemicalbook.com]
- 4. 1,3-Dinitronaphthalene | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 5. accustandard.com [accustandard.com]
- 6. Naphthalene, 1,3-dinitro- [webbook.nist.gov]
- 7. 1,3-Dinitronaphthalene | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 1,3-Dinitronaphthalene 97 606-37-1 [sigmaaldrich.com]
- 10. 1,3-DINITRONAPHTHALENE(606-37-1) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
